molecular formula C12H15NO2 B15069324 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one CAS No. 88014-13-5

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one

Cat. No.: B15069324
CAS No.: 88014-13-5
M. Wt: 205.25 g/mol
InChI Key: OMDGXPBIBVACBG-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from phenylethanols and nitriles. This reaction typically requires the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and is carried out under mild electrophilic amide activation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in hormone-dependent malignancies such as prostate cancer . The compound binds to the active site of the enzyme, disrupting its normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its hydroxyl group at the 2-position and the isoquinoline scaffold contribute to its distinct chemical and biological properties.

Properties

CAS No.

88014-13-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropan-1-one

InChI

InChI=1S/C12H15NO2/c1-9(14)12(15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9,14H,6-8H2,1H3

InChI Key

OMDGXPBIBVACBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)O

Origin of Product

United States

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